molecular formula C7H18N2 B3251550 Ethyl((2-[ethyl(methyl)amino]ethyl))amine CAS No. 209803-38-3

Ethyl((2-[ethyl(methyl)amino]ethyl))amine

Cat. No.: B3251550
CAS No.: 209803-38-3
M. Wt: 130.23 g/mol
InChI Key: KEUXZGFIRAKFAG-UHFFFAOYSA-N
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Description

Ethyl((2-[ethyl(methyl)amino]ethyl))amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further connected to a 2-[ethyl(methyl)amino]ethyl group

Mechanism of Action

Target of Action

Ethyl((2-[ethyl(methyl)amino]ethyl))amine, also known as N,N’-diethyl-N’-methylethane-1,2-diamine, is a type of amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The primary targets of amines are typically receptors or enzymes where they can act as ligands.

Mode of Action

The mode of action of amines generally involves interactions with their targets via the lone pair of electrons on the nitrogen atom These interactions can lead to various biochemical changes depending on the specific target and the structure of the amine

Biochemical Pathways

Amines can be involved in a variety of biochemical pathways due to their ability to act as ligands for different receptors or enzymes They can influence the activity of these targets and thus affect the downstream effects in the pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl((2-[ethyl(methyl)amino]ethyl))amine typically involves the reaction of ethylamine with 2-(ethyl(methyl)amino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl((2-[ethyl(methyl)amino]ethyl))amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Ethyl((2-[ethyl(methyl)amino]ethyl))amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Comparison with Similar Compounds

Ethyl((2-[ethyl(methyl)amino]ethyl))amine can be compared to other similar compounds, such as:

    N,N-Dimethylethylamine: Similar structure but with two methyl groups instead of an ethyl and a methyl group.

    Diethylamine: Contains two ethyl groups attached to the nitrogen atom.

    N-Methylethylamine: Contains one methyl and one ethyl group attached to the nitrogen atom.

Uniqueness

The unique combination of an ethyl group and a 2-[ethyl(methyl)amino]ethyl group in this compound provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other amines may not be suitable.

Properties

IUPAC Name

N,N'-diethyl-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-8-6-7-9(3)5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXZGFIRAKFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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